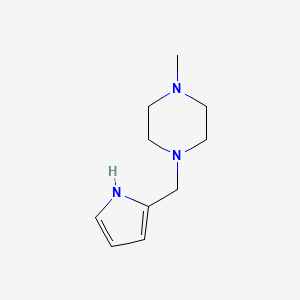
1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine is a chemical compound with the molecular formula C10H17N3 and a molecular weight of 179.267 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and other fields.
Aplicaciones Científicas De Investigación
1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Safety and Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . A safety data sheet for a similar compound, Methylpiperazine, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
Métodos De Preparación
The synthesis of 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine typically involves the reaction of piperazine with 2-(chloromethyl)pyrrole under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various substituted derivatives.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions and therapeutic effects .
Comparación Con Compuestos Similares
1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine can be compared with other piperazine derivatives such as:
1-methylpiperazine: Lacks the pyrrole moiety, making it less versatile in terms of chemical reactivity and biological activity.
4-(2-pyridylmethyl)piperazine: Contains a pyridine ring instead of a pyrrole ring, which can lead to different chemical and biological properties.
1-benzylpiperazine: Has a benzyl group instead of a pyrrole group, resulting in different pharmacological profiles.
Propiedades
IUPAC Name |
1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10/h2-4,11H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHFAFBDXFGPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350365 |
Source


|
| Record name | 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416887-10-0 |
Source


|
| Record name | 1-methyl-4-(1H-pyrrol-2-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
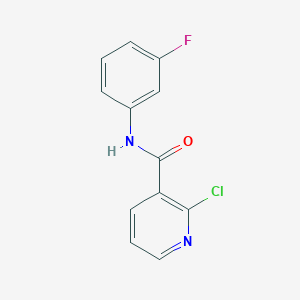
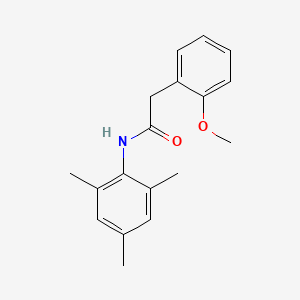
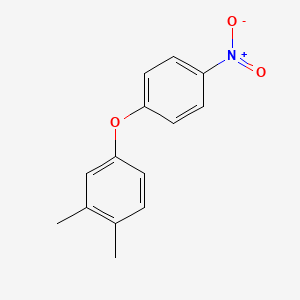
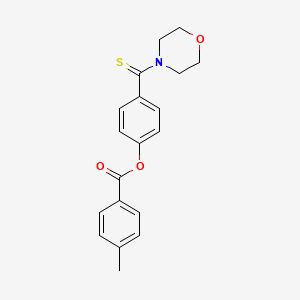
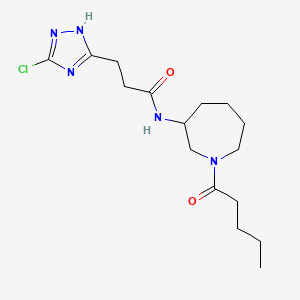
![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5540958.png)
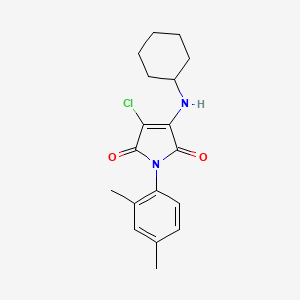
![2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5540962.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)
![3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)
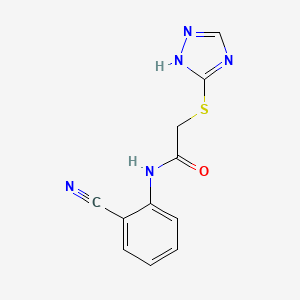
![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)
